molecular formula C14H18FNO3 B14863821 Tert-butyl 3-acetyl-5-fluorobenzylcarbamate

Tert-butyl 3-acetyl-5-fluorobenzylcarbamate

Cat. No.: B14863821
M. Wt: 267.30 g/mol
InChI Key: YHWYTTRGZMILRC-UHFFFAOYSA-N
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Description

Tert-butyl 3-acetyl-5-fluorobenzylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a fluorobenzyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-acetyl-5-fluorobenzylcarbamate typically involves the reaction of 3-acetyl-5-fluorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-acetyl-5-fluorobenzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Tert-butyl 3-acetyl-5-fluorobenzylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the carbamate group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-acetyl-5-fluorobenzylcarbamate involves the interaction of the carbamate group with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate with similar reactivity but lacking the acetyl and fluorobenzyl groups.

    3-acetyl-5-fluorobenzylamine: Shares the acetyl and fluorobenzyl moieties but lacks the carbamate group.

    Tert-butyl 3-acetylbenzylcarbamate: Similar structure but without the fluorine atom.

Uniqueness

Tert-butyl 3-acetyl-5-fluorobenzylcarbamate is unique due to the combination of the tert-butyl, acetyl, and fluorobenzyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific enzyme interactions, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H18FNO3

Molecular Weight

267.30 g/mol

IUPAC Name

tert-butyl N-[(3-acetyl-5-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C14H18FNO3/c1-9(17)11-5-10(6-12(15)7-11)8-16-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,18)

InChI Key

YHWYTTRGZMILRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CNC(=O)OC(C)(C)C)F

Origin of Product

United States

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